molecular formula C22H20ClF3N4O2 B11209607 N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11209607
M. Wt: 464.9 g/mol
InChI Key: GAMCMLDLJCCZSP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with chloro, methyl, methoxy, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The chloro, methyl, methoxy, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenation, methylation, and trifluoromethylation reagents.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Scaling up the reactions: Using larger quantities of reagents and solvents while maintaining reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.

    Quality control: Ensuring the final product meets the required specifications through analytical methods such as NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chloro, methoxy, and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: The compound can be used to study its effects on various biological systems, including its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent.

    Materials Science: Its unique structure may be explored for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group, which imparts unique chemical and biological properties.

    Carboxamide derivatives: Compounds with the carboxamide functional group may have similar pharmacological activities but differ in their overall structure and specificity.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClF3N4O2

Molecular Weight

464.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H20ClF3N4O2/c1-12-3-6-14(23)9-16(12)28-21(31)18-11-20-27-17(13-4-7-15(32-2)8-5-13)10-19(22(24,25)26)30(20)29-18/h3-9,11,17,19,27H,10H2,1-2H3,(H,28,31)

InChI Key

GAMCMLDLJCCZSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)OC)C(F)(F)F

Origin of Product

United States

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